molecular formula C10H13ClFN3O2 B14779134 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride

1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride

Cat. No.: B14779134
M. Wt: 261.68 g/mol
InChI Key: NYNZBBZJXVFLNA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride is a fluorinated and nitrated pyrrolidine derivative with the molecular formula C₁₀H₁₁FN₃O₂·HCl and a molecular weight of 261.68 g/mol . Its structure features a pyrrolidine ring substituted at the 3-position with an amine group and at the 1-position with a 4-fluoro-2-nitrophenyl moiety. The nitro group at the ortho position and fluorine at the para position on the aromatic ring contribute to its unique electronic and steric properties, influencing its reactivity and biological interactions.

The stereochemistry of this compound is significant; the (S)-enantiomer (CAS: 1233860-06-4) and (R)-enantiomer (CAS: 1233859-87-4) have distinct physicochemical and biological profiles. For example, the (R)-enantiomer has been explored for its role in inhibiting plasma kallikrein, a target in cardiovascular and inflammatory diseases .

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2.ClH/c11-7-1-2-9(10(5-7)14(15)16)13-4-3-8(12)6-13;/h1-2,5,8H,3-4,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNZBBZJXVFLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the 4-fluoro-2-nitrophenyl group contribute to its binding affinity and selectivity towards these targets . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Biological Activity
1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride C₁₀H₁₁FN₃O₂·HCl -NO₂ (ortho), -F (para) 261.68 Nitro group enhances electrophilicity; fluorine improves metabolic stability Plasma kallikrein inhibition , antimicrobial potential
1-(4-Chloro-2-fluorophenyl)pyrrolidin-3-amine C₁₀H₁₁ClF₂N₂ -Cl (para), -F (ortho) 214.67 Chlorine increases lipophilicity; lacks nitro group Research in enzyme/receptor interactions
1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride C₁₁H₁₅FCl₂N₂ -F (para), benzyl substitution 261.16 Benzyl group enhances aromatic interactions Limited data; structural tool for receptor studies
(S)-1-(Pentan-3-yl)pyrrolidin-3-amine C₉H₂₀N₂ Aliphatic pentyl chain 156.27 Hydrophobic interactions dominate Neuropharmacological applications
1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride C₉H₁₃BrClN₃ Bromopyridine moiety 278.58 Bromine aids in cross-coupling reactions Used in synthetic chemistry pipelines

Substituent-Driven Reactivity and Bioactivity

  • Nitro Group vs. Halogens : The nitro group in the target compound increases electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) . In contrast, chloro or bromo substituents (as in CAS 1248961-67-2) enhance lipophilicity, improving membrane permeability but reducing electronic effects .
  • Fluorine Position : Moving the fluorine from para (as in the target compound) to meta (e.g., 1-(3-fluorophenyl)piperidin-3-amine dihydrochloride) alters steric bulk and hydrogen-bonding capacity, impacting receptor binding .
  • Stereochemistry : The (R)-enantiomer of the target compound shows higher specificity for plasma kallikrein inhibition compared to the (S)-form, underscoring the role of chirality in biological activity .

Biological Activity

1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine; hydrochloride, also known as (S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride, is a chemical compound with potential pharmacological applications. Its molecular formula is C10H13ClFN3O2, and it has garnered interest due to its biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Weight : 261.68 g/mol
  • CAS Number : 1233860-06-4
  • IUPAC Name : (3S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine; hydrochloride
  • Purity : Typically around 95% .

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine structures exhibit significant antibacterial and antifungal properties. In particular, studies have shown that derivatives of pyrrolidine can inhibit the growth of various pathogenic bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
PA-1S. aureus0.0039 mg/mL
PA-1E. coli0.025 mg/mL

In vitro tests demonstrated that (S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride exhibited potent activity against both Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within eight hours of exposure .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Recent studies have explored various derivatives for their ability to inhibit cancer cell proliferation. For instance, certain pyrrolidine derivatives have been shown to arrest the cell cycle in cancer cell lines, indicating their potential as anticancer agents.

Case Study:
In a study evaluating novel ciprofloxacin derivatives, it was found that specific modifications to the pyrrolidine structure enhanced cytotoxicity against cancer cells, particularly T-24 and PC-3 lines. The derivatives led to significant cell cycle arrest in the S phase, suggesting a mechanism of action that warrants further investigation .

The biological activity of (S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride may be attributed to its ability to interact with bacterial cell membranes or specific intracellular targets involved in cellular metabolism. The presence of the nitro group is particularly noteworthy as it can facilitate electron transfer processes critical for antimicrobial activity.

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